molecular formula C19H26N2O3 B12914992 ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 84990-06-7

ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B12914992
CAS No.: 84990-06-7
M. Wt: 330.4 g/mol
InChI Key: QJYFSIQHGXZCEL-WYMLVPIESA-N
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Description

Ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through cyclization reactions.

    Functional Group Modifications: Introduction of the piperidinylmethylene group and other functional groups through substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. This might include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Unique due to its specific functional groups and structure.

    Other Indole Derivatives: Compounds with similar indole cores but different substituents.

Uniqueness

This compound is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in other indole derivatives.

Properties

CAS No.

84990-06-7

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl (5E)-1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylidene)-6,7-dihydroindole-2-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-4-24-19(23)17-13(2)16-15(20(17)3)9-8-14(18(16)22)12-21-10-6-5-7-11-21/h12H,4-11H2,1-3H3/b14-12+

InChI Key

QJYFSIQHGXZCEL-WYMLVPIESA-N

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1C)CC/C(=C\N3CCCCC3)/C2=O)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)CCC(=CN3CCCCC3)C2=O)C

Origin of Product

United States

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